molecular formula C14H23N3 B1526946 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline CAS No. 1274732-71-6

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline

Cat. No. B1526946
CAS RN: 1274732-71-6
M. Wt: 233.35 g/mol
InChI Key: NHGXUUONJWEXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline” is a chemical compound with the molecular formula C14H23N3. It has a molecular weight of 233.35 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, is a significant area of study in medicinal chemistry . These compounds are synthesized through various intra- and intermolecular reactions . Metal-catalyzed reactions play a crucial role in the synthesis of these molecules .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring substituted with a dimethylamino methyl group at the 4-position and an aniline group at the 2-position .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific reactions that “this compound” undergoes would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Safety and Hazards

The safety information for “2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline” indicates that it may be harmful if swallowed or in contact with skin. It may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines like “2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline” is an important task of modern organic chemistry . Future research may focus on discovering new synthetic methods and exploring the potential therapeutic applications of these compounds.

properties

IUPAC Name

2-[4-[(dimethylamino)methyl]piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(2)11-12-7-9-17(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,7-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGXUUONJWEXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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